[(1H-indol-5-yl)methyl](propan-2-yl)amine
Overview
Description
This compound belongs to the class of organic compounds known as 3-alkylindoles . It is a useful synthon in Sonogashira cross-coupling reactions .
Synthesis Analysis
The compound can be prepared by N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene / 50% sodium hydroxide under phase-transfer catalysis .Molecular Structure Analysis
The IUPAC name of the compound is N-(1H-indol-5-ylmethyl)-2-propanamine. The InChI code is 1S/C12H16N2/c1-9(2)14-8-10-3-4-12-11(7-10)5-6-13-12/h3-7,9,13-14H,8H2,1-2H3 . The molecular weight is 188.27 .Chemical Reactions Analysis
The compound is a useful synthon in Sonogashira cross-coupling reactions .Physical and Chemical Properties Analysis
The compound has a molecular weight of 188.27 .Scientific Research Applications
Synthesis and Structural Analysis
Research on the synthesis and structural evaluation of related indole and gramine derivatives demonstrates the importance of such compounds in organic chemistry. For instance, the study by Lovel Kukuljan, K. Kranjc, and F. Perdih (2016) reports the synthesis of 1-(5-methyl-1H-indol-6-yl)ethan-1-one and its derivative through Diels-Alder cycloaddition, followed by an acid-catalyzed cyclization and Mannich reaction, leading to gramine derivatives. These compounds' structures were elucidated using spectroscopic methods and single-crystal X-ray diffraction analysis, highlighting their potential in synthetic organic chemistry and structural biology (Kukuljan, Kranjc, & Perdih, 2016).
Pharmacological Applications
Another study by C. Gordon et al. (2013) focuses on developing indole-based dynamin GTPase inhibitors, which are crucial for understanding cellular processes such as endocytosis. Their research confirmed the critical role of the tertiary dimethylamino-propyl moiety in inhibiting dynamin GTPase, leading to the development of potent compounds with significant in vitro and in-cell activity. This work has implications for drug discovery, particularly in targeting cellular mechanisms involved in various diseases (Gordon et al., 2013).
Material Science Applications
In the field of materials science, research by Zhiting Wang et al. (2018) on the aminobenzylation of aldehydes with toluenes using sodium amide and a cesium salt additive opens new avenues for the synthesis of amines, which are fundamental motifs in bioactive natural products and pharmaceuticals. This method provides rapid access to a diverse array of 1,2-diarylethylamine derivatives, which can be further transformed into valuable indoline derivatives, demonstrating the compound's utility in developing novel materials and bioactive molecules (Wang et al., 2018).
These studies illustrate the broad range of scientific research applications of "(1H-indol-5-yl)methylamine" and related compounds, spanning from organic synthesis and drug development to materials science. The ongoing research in these areas continues to uncover the compound's potential in various scientific domains.
Mechanism of Action
Target of Action
Similar indole derivatives have been reported to show inhibitory activity against α-glucosidase .
Mode of Action
It’s worth noting that indole derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding and π-π stacking, leading to changes in the target’s function .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
Similar indole derivatives are generally well-absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
Similar indole derivatives have been reported to exhibit a variety of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects .
Properties
IUPAC Name |
N-(1H-indol-5-ylmethyl)propan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-9(2)14-8-10-3-4-12-11(7-10)5-6-13-12/h3-7,9,13-14H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFOCCYSRJFGYMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC2=C(C=C1)NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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